Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate
Overview
Description
Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate is a compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate is a derivative of the thiazole class of compounds . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to a range of effects such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Biochemical Pathways
Thiazole derivatives are known to interact with various biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives are known to have a range of biological activities, suggesting that they can have various effects at the molecular and cellular levels .
Action Environment
It is known that this compound is harmful to water bodies and should be prevented from contacting groundwater, waterways, or sewage systems .
Biochemical Analysis
Biochemical Properties
Thiazoles, including Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate, have been found to interact with various enzymes, proteins, and other biomolecules . They are known to play a significant role in biochemical reactions, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Cellular Effects
Thiazoles have been shown to have diverse biological activities, including antimicrobial and antifungal activities . These activities suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Thiazoles are known to interact with various biomolecules, potentially leading to changes in gene expression, enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
Thiazoles are known to have various biological activities, suggesting that they may have long-term effects on cellular function .
Dosage Effects in Animal Models
Thiazoles are known to have various biological activities, suggesting that they may have dose-dependent effects .
Metabolic Pathways
Thiazoles are known to be involved in various metabolic processes .
Transport and Distribution
Thiazoles are known to interact with various transporters and binding proteins .
Subcellular Localization
Thiazoles are known to be involved in various cellular processes, suggesting that they may be localized to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate can be synthesized through multiple steps. One common method involves the reaction of 3-hydroxy-4-methylbenzaldehyde with ethyl chloroacetate and thiourea in the presence of a base. The reaction mixture is then refluxed, followed by acidification to obtain the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.
Major Products
Oxidation: Formation of ethyl 2-oxo-4-methyl-1,3-thiazole-5-carboxylate.
Reduction: Formation of ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-methanol.
Substitution: Formation of various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Industry: Utilized in the development of novel materials and as a building block in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate: Used in the synthesis of febuxostat.
Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate: Another precursor for febuxostat.
Uniqueness
Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate is unique due to its specific hydroxyl and ester functional groups, which provide distinct reactivity and potential for diverse chemical transformations. Its role as an intermediate in the synthesis of important pharmaceutical compounds further highlights its significance in medicinal chemistry.
Properties
IUPAC Name |
ethyl 4-methyl-2-oxo-3H-1,3-thiazole-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-3-11-6(9)5-4(2)8-7(10)12-5/h3H2,1-2H3,(H,8,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBOGAZZRCCCND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)S1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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